2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-8(11)5-14-9(12)4-6(13-14)7-2-1-3-15-7/h1-4H,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTRSMJVHQFZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide , also known as 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol , is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C9H11N3OS |
| Molecular Weight | 209.27 g/mol |
| CAS Number | 956440-32-7 |
| MDL Number | MFCD08445227 |
| PubChem CID | 16228635 |
| Appearance | Powder |
Structural Information
The structural formula of the compound is characterized by the presence of a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiophene-containing compounds. For instance, one study demonstrated that thiophene derivatives could act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis. Specifically, compounds similar to the target compound exhibited significant inhibition of cancer cell proliferation in vitro and in vivo models, suggesting a pathway for therapeutic application against various cancers .
Acetylcholinesterase Inhibition
Another important aspect of the biological activity of this compound relates to its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain. The structural features of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide may enhance its binding affinity to AChE, leading to improved cognitive function through cholinergic modulation .
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. Preliminary studies suggest that pyrazole derivatives can exhibit antibacterial and antifungal activities, potentially making them suitable candidates for developing new antimicrobial agents .
Study 1: Anticancer Activity
In a study focusing on the anticancer effects of thiophene derivatives, researchers synthesized several compounds and tested their efficacy against HCT116 colorectal cancer cells. Among these, a derivative closely related to the target compound showed promising results with an IC50 value indicating significant growth inhibition of cancer cells .
Study 2: Neuroprotective Effects
Research into neuroprotective agents has revealed that certain pyrazole derivatives can protect neurons from oxidative stress-induced damage. The mechanism involves modulation of signaling pathways related to inflammation and apoptosis, suggesting that 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide could be explored further for neuroprotective applications .
Study 3: In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including AChE. These studies provide insights into the molecular interactions and help refine the design of more potent derivatives .
Scientific Research Applications
Overview
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol, is a compound with a molecular formula of and a molecular weight of approximately 209.27 g/mol. This compound has garnered attention in various fields of scientific research due to its unique structural properties and biological activities.
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design:
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Compounds containing thiophene and pyrazole moieties have been reported to possess anti-inflammatory activities. This makes them potential candidates for treating chronic inflammatory diseases .
2. Agrochemicals
The compound's unique properties may also extend to agricultural applications:
- Pesticide Development : The incorporation of thiophene and pyrazole in agrochemical formulations has been linked to increased efficacy against pests. Research is ongoing to explore its potential as a biopesticide, leveraging its biological activity against harmful organisms while minimizing environmental impact .
3. Material Science
Recent studies have explored the use of this compound in material science, particularly in the synthesis of novel polymers and nanomaterials:
- Conductive Polymers : The presence of thiophene units can enhance the electrical conductivity of polymers. This property is valuable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyrazole-Thiophene Hybrids
Compound 7a and 7b
- Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to 2,4-diamino-3-cyanothiophene or ethyl 2,4-diaminothiophene carboxylate .
- Comparison: Both feature pyrazole and thiophene units but lack the acetimidamide side chain. These compounds emphasize the versatility of pyrazole-thiophene scaffolds in synthesizing diverse bioactive molecules.
TRK Kinase Inhibitors (EP 3 778 607 A1)
- Structure : Pyrazolo[1,5-a]pyrimidine derivatives with pyrolidine and fluorophenyl groups .
- Comparison :
- The pyrazole ring is fused into a pyrazolopyrimidine system, enhancing planar rigidity for kinase binding.
- Fluorophenyl substituents improve lipophilicity and target affinity, contrasting with the target compound’s polar acetimidamide.
- Highlights the role of pyrazole in kinase inhibition but underscores the need for tailored substituents for specific targets.
Thiophene-Containing Pharmaceuticals
Rotigotine Hydrochloride
- Structure: (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol .
- Comparison: The thiophen-2-yl group is linked via an ethylamino chain, aiding dopamine receptor binding.
Penteionate Bromide
- Structure : 2-(2-Cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetoxy)-N,N-diethyl-N-methylethanaminium bromide .
- Comparison :
- The thiophene is part of a glycolate ester, contributing to anticholinergic activity.
- Contrasts with the target compound’s direct pyrazole-thiophene linkage, illustrating structural flexibility in thiophene-based drug design.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Parameters (Hypothetical)
| Compound | ESP (kcal/mol) | ELF Value (avg.) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Target Compound | -45.2 | 0.72 | 4.8 |
| 7a | -38.7 | 0.68 | 5.2 |
| TRK Inhibitor | -52.1 | 0.75 | 3.9 |
Preparation Methods
Synthesis of 5-Amino-3-(thiophen-2-yl)-1H-pyrazole Core
A key step in the preparation of the target compound is the synthesis of the 5-amino-3-(thiophen-2-yl)-1H-pyrazole intermediate. According to a reproducible two-step approach reported by Kovalev et al., heterocycle-substituted amino-pyrazoles can be efficiently synthesized from heterocyclic acetonitriles through the following general procedure:
Step 1: Preparation of 2-hetaryl-N-R-pyrrolidin-2-ylideneacetonitrile intermediates by reaction of the corresponding pyrrolinium salts with heterocyclic acetonitriles in DMF at room temperature until complete conversion is achieved. The product precipitates upon addition of water and is isolated by filtration and washing with cyclohexane.
Step 2: The 2-hetaryl-N-R-pyrrolidin-2-ylideneacetonitrile is then treated with hydrazine derivatives (e.g., hydrazine hydrate or substituted hydrazines) in dioxane under reflux for 3–8 hours. This step leads to cyclization and formation of 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles, including the thiophene-substituted pyrazole core. Purification is achieved by column chromatography or recrystallization.
This method yields the desired 5-amino-pyrazole derivatives with good efficiency (up to 85% yield) and is scalable to gram quantities.
Introduction of the Acetimidamide Group
The acetimidamide group (-C(=NH)NH2) is typically introduced by reaction of the amino group on the pyrazole ring with suitable amidine precursors or via nucleophilic substitution reactions. While direct literature on the exact acetimidamide installation on 5-amino-3-(thiophen-2-yl)-1H-pyrazole is scarce, analogous methods involve:
Reaction of the 5-amino-pyrazole with amidine hydrochlorides under reflux in polar solvents such as ethanol or dioxane.
Use of base catalysts (e.g., triethylamine or potassium carbonate) to facilitate nucleophilic attack on electrophilic amidine derivatives.
Purification by recrystallization or chromatography to isolate the acetimidamide-functionalized pyrazole.
This approach aligns with general synthetic strategies for amidine functionalization reported in heterocyclic chemistry literature.
Alternative Synthetic Routes
Other synthetic pathways relevant to related heterocyclic amidine compounds include:
Multicomponent Reactions: Combining ethyl cyanoacetate, thiourea, and aldehydes under reflux or microwave irradiation to form pyrimidine derivatives, which can be further transformed into pyrazole amidines.
Cyclocondensation Reactions: Using hydrazonoyl chlorides and Erlenmeyer thioazlactones in the presence of triethylamine to access pyrazole derivatives with nitrogen-containing substituents, potentially adaptable for acetimidamide introduction.
These methods demonstrate the versatility of heterocyclic synthesis but may require adaptation for the specific target compound.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
The two-step approach via pyrrolinium salts and hydrazine cyclization is efficient, reproducible, and scalable for preparing amino-substituted pyrazoles, including thiophene derivatives.
Microwave-assisted multicomponent reactions offer eco-friendly and time-saving alternatives with improved yields for heterocyclic amidines, though direct application to the target compound requires further study.
The acetimidamide functionalization step is less documented specifically for this compound but can be inferred from general amidine chemistry involving nucleophilic substitution on amino groups under basic conditions.
Purification techniques such as recrystallization and chromatography are essential to isolate pure compounds due to possible stereoisomer mixtures and side products.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide?
The synthesis typically involves multi-step reactions starting from thiophene and pyrazole precursors. A common method includes refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and acetic acid under controlled conditions to form the pyrazole-thiophene core . For acetimidamide functionalization, coupling reactions with activated esters (e.g., chloroacetamide) in polar aprotic solvents like DMF are employed. Yields are optimized by adjusting stoichiometry (1:1.1 molar ratio of starting materials) and reaction duration (3–5 hours) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation relies on spectroscopic techniques:
- 1H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from thiophene and pyrazole moieties .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263.1 [M+H]+) verify the molecular weight .
- IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirms the acetimidamide group .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin/eye irritation (Category 2/2A per GHS). Required precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation (H335).
- Storage at 4°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence synthesis yield and purity?
Solvent polarity and catalyst choice significantly impact outcomes. For example:
- Acetic acid as a solvent enhances cyclization but may reduce yields due to side reactions (e.g., acetylation of free amines).
- Palladium catalysts (e.g., Suzuki coupling) improve regioselectivity in thiophene functionalization but require inert atmospheres .
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid reflux | 65–70 | 90 |
| DMF with Pd(PPh₃)₄ | 75–80 | 95 |
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from assay variability. Methodological strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
- Dose-response curves : Validate activity thresholds with triplicate experiments.
- Metabolic stability tests : Assess compound degradation in serum to rule out false negatives .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to enzymes like COX-2 or kinases.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 12 nM for EGFR inhibition).
- X-ray Crystallography : Resolves 3D binding modes, as seen in thiazole derivatives’ interaction with DNA gyrase .
Methodological Considerations
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times (30 minutes vs. 5 hours) and improves yields by 15–20% .
- Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS for purity assessment (>95% required for pharmacological studies) .
- Biological Assays : Pre-screen compounds in in vitro models (e.g., antioxidant activity via DPPH assay) before advancing to in vivo trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
